molecular formula C144H217N43O37 B1591221 Neuromedin U-25 porcine CAS No. 98395-76-7

Neuromedin U-25 porcine

Cat. No. B1591221
CAS RN: 98395-76-7
M. Wt: 3142.5 g/mol
InChI Key: YTYIPBDDJNZTTI-DXVWOPCVSA-N
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Description

Neuromedin U-25 porcine (NMU-25) is a potent stimulator of rat uterus smooth muscle . It is one of the neuromedins, a series of neuropeptides involved in the gut-brain axis, which includes neuromedins B and C (bombesin-like), K (neurokinin B), L (neurokinin A or neurotensin), N, S, and U .


Synthesis Analysis

The synthesis of Neuromedin U-25 porcine involves a complex process. The human and rat precursor protein is 174 amino acids long and includes a 34–amino acid signal peptide, indicating it is secreted . The existence of alternative forms was predicted from the study of putative proteolytic sites along the NMU precursor sequence .


Molecular Structure Analysis

Neuromedin U-25 porcine has a molecular weight of 3142.53 and its empirical formula is C144H217N43O37 . The structure is highly conserved across different species, indicating that this peptide plays an important biological role .


Physical And Chemical Properties Analysis

Neuromedin U-25 porcine is a solid substance with a molecular weight of 3142.53 and its empirical formula is C144H217N43O37 . It is usually present in different species as peptides 8 or 25 amino acids long (NmU-8 and NmU-25, respectively), although other forms also exist .

Scientific Research Applications

Characterization in Various Species

Neuromedin U-25, initially isolated from porcine spinal cord, exhibits a unique molecular form across different species. In a study by Domin, Ghatei, Chohan, and Bloom (1986), neuromedin U-like immunoreactivity (NmU-LI) was detected in the central nervous system and gastrointestinal tract of rats, porcines, and humans, but it varied in hydrophobicity, indicating species differences (Domin, Ghatei, Chohan, & Bloom, 1986).

Uterus Stimulation and Hypertensive Effects

Minamino, Kangawa, and Matsuo (1985) identified neuromedin U-25 as a potent stimulant for rat uterus smooth muscle, also exhibiting hypertensive effects. This study highlighted its unique C-terminal amide structure and physiological functions (Minamino, Kangawa, & Matsuo, 1985).

Contractile Activity

Okimura, Sakura, Ohta, Kurosawa, and Hashimoto (1992) explored the contractile activity of neuromedin U-25 on chicken crop smooth muscle, finding it significantly active, with certain peptide segments crucial for enhanced activity (Okimura, Sakura, Ohta, Kurosawa, & Hashimoto, 1992).

Distribution and Localization

The distribution of neuromedin U in different species like rats was studied by Domin, Ghatei, Chohan, and Bloom (1987), revealing its presence in various body parts, with a significant concentration in the gastrointestinal tract and certain brain regions. It was suggested that neuromedin U may localize in neurons rather than epithelial cells (Domin, Ghatei, Chohan, & Bloom, 1987).

Neuromedin U and Cancer

Przygodzka, Soboska, Sochacka, and Boncela (2019) discussed the emerging role of neuromedin U in the development and progression of various cancers, suggesting its potential as a marker for cancer processes and a therapeutic target (Przygodzka, Soboska, Sochacka, & Boncela, 2019).

Regulation of Food Intake

Yuan, Lu, and Qu (2008) studied neuromedin U's role in regulating food intake, indicating its influence on inhibiting food intake, increasing locomotor activity, and regulating energy homeostasis (Yuan, Lu, & Qu, 2008).

Gonadotropin Secretion and Puberty

Fukue, Sato, Teranishi, Hanada, Takahashi, Nakashima, and Kojima (2006) examined the effects of neuromedin U on gonadotropin secretion and the onset of puberty, finding that it suppresses LH and FSH releases and regulates puberty onset (Fukue, Sato, Teranishi, Hanada, Takahashi, Nakashima, & Kojima, 2006).

Future Directions

Research on Neuromedin U-25 porcine has been increasing in recent years as its diverse and essential functions have gradually been elucidated . Future research directions could include further investigation into its roles in appetite regulation, energy balance control, muscle contraction, and tumor progression . The potential for NMU as a therapeutic target is obvious, but the multiple functions of this molecule should be taken into account when designing an approach to targeting NMU and/or its receptors .

Relevant Papers A total of 338 papers related to NMU have been retrieved, written by 1,661 authors from 438 organizations of 41 countries that were published in 332 journals . The first study on NMU was reported by a group in Japan in 1985 . The three most highly cited articles were associated with inflammation .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H217N43O37/c1-9-78(8)116(185-136(220)104-43-28-62-186(104)110(194)73-164-119(203)90(49-53-106(147)190)168-128(212)97(66-80-32-16-11-17-33-80)177-125(209)93(52-56-112(197)198)169-123(207)92(51-55-111(195)196)170-133(217)102(72-113(199)200)181-137(221)114(76(4)5)183-126(210)86(38-22-23-57-145)165-118(202)85(146)65-79-30-14-10-15-31-79)139(223)184-115(77(6)7)138(222)182-103(74-188)134(218)171-91(50-54-107(148)191)124(208)180-101(71-109(150)193)132(216)167-87(39-24-58-160-141(152)153)120(204)166-88(40-25-59-161-142(154)155)122(206)176-100(69-83-45-47-84(189)48-46-83)131(215)179-99(68-82-36-20-13-21-37-82)130(214)175-96(64-75(2)3)127(211)178-98(67-81-34-18-12-19-35-81)129(213)173-94(42-27-61-163-144(158)159)140(224)187-63-29-44-105(187)135(219)172-89(41-26-60-162-143(156)157)121(205)174-95(117(151)201)70-108(149)192/h10-21,30-37,45-48,75-78,85-105,114-116,188-189H,9,22-29,38-44,49-74,145-146H2,1-8H3,(H2,147,190)(H2,148,191)(H2,149,192)(H2,150,193)(H2,151,201)(H,164,203)(H,165,202)(H,166,204)(H,167,216)(H,168,212)(H,169,207)(H,170,217)(H,171,218)(H,172,219)(H,173,213)(H,174,205)(H,175,214)(H,176,206)(H,177,209)(H,178,211)(H,179,215)(H,180,208)(H,181,221)(H,182,222)(H,183,210)(H,184,223)(H,185,220)(H,195,196)(H,197,198)(H,199,200)(H4,152,153,160)(H4,154,155,161)(H4,156,157,162)(H4,158,159,163)/t78-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIPBDDJNZTTI-DXVWOPCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H217N43O37
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583206
Record name PUBCHEM_16136617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3142.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neuromedin U-25 porcine

CAS RN

98395-76-7
Record name PUBCHEM_16136617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
S Exner, C Schuldt, S Sachindra, J Du, I Heing-Becker… - researchgate.net
Supplementary Materials: AGTR1 Is Overexpressed in Neuroendocrine Neoplasms, Regulates Secretion and May Potentially Serve as a Page 1 1 Supplementary Materials: AGTR1 Is …
Number of citations: 0 www.researchgate.net
L No - Geology of Parts of Paradox, Black Mesa & San …, 1955 - mail.phoenixpeptide.com
L-004_QC For Shipping.xlsx Page 1 Quality Control Record G Protein-Coupled Receptor Peptide Ligand Library Catalog No. L-004 Lot No. Expiration Date: # Well Position* Catalog # …
Number of citations: 0 mail.phoenixpeptide.com
K Okimura, S Ohta, K Kurosawa, A Shibata - Peptide Chemistry, 1990 - Chemical Society
Number of citations: 0

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